Heveadride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

39595-41-0 |

|---|---|

Molecular Formula |

C18H20O6 |

Molecular Weight |

332.3 g/mol |

IUPAC Name |

(9S,10R)-10-ethyl-9-propyl-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone |

InChI |

InChI=1S/C18H20O6/c1-3-5-10-9(4-2)8-13-11(15(19)23-17(13)21)6-7-12-14(10)18(22)24-16(12)20/h9-10H,3-8H2,1-2H3/t9-,10+/m1/s1 |

InChI Key |

OJIGDJPKCFGFKH-ZJUUUORDSA-N |

Isomeric SMILES |

CCC[C@H]1[C@@H](CC2=C(CCC3=C1C(=O)OC3=O)C(=O)OC2=O)CC |

Canonical SMILES |

CCCC1C(CC2=C(CCC3=C1C(=O)OC3=O)C(=O)OC2=O)CC |

Origin of Product |

United States |

Foundational & Exploratory

Heveadride: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heveadride is a naturally occurring nonadride derivative that has garnered interest for its chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data related to this compound, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, mycology, and drug discovery.

Chemical Structure and Identification

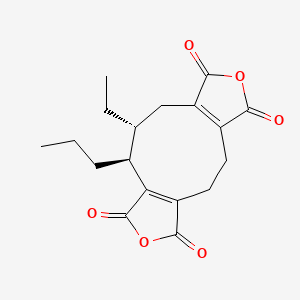

This compound possesses a complex tricyclic structure. Its systematic IUPAC name is (9S,10R)-10-ethyl-9-propyl-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone[1]. The absolute configuration of this compound has been determined through X-ray crystallographic analysis[2].

Key Identifiers:

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 332.35 g/mol | [1] |

| Exact Mass | 332.12598835 Da | [1] |

| Computed LogP | 2.4 | PubChem (Computed) |

| Hydrogen Bond Donors | 0 | PubChem (Computed) |

| Hydrogen Bond Acceptors | 6 | PubChem (Computed) |

| Rotatable Bond Count | 3 | PubChem (Computed) |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification of this compound. While the raw spectral data is not available, the structural elucidation was based on spectroscopic and chemical investigations[3]. Researchers would typically rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for structural confirmation.

Biological Activity

This compound has been investigated for its antifungal properties. However, studies have shown that its antifungal potency is weaker compared to its derivative, dihydroepithis compound[3]. Dihydroepithis compound exhibited strong antifungal activity against a variety of filamentous fungi, including the human pathogens Aspergillus fumigatus, Penicillium marneffei, and Trichophyton species. It also showed growth inhibition against certain yeasts like Trichosporon species but had minimal to no effect against Candida spp. and Cryptococcus neoformans[3].

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the specific signaling pathways affected by this compound have not been elucidated in the reviewed literature. Generally, antifungal agents can exert their effects through various mechanisms such as disrupting the cell membrane, inhibiting cell wall synthesis, or interfering with essential cellular processes. Further research is required to determine the specific molecular targets and signaling cascades that may be modulated by this compound in fungal cells.

Experimental Protocols

Detailed experimental protocols for the synthesis or specific biological assays of this compound are not extensively described in publicly accessible literature. The isolation of the related compound, dihydroepithis compound, was from an unidentified fungus, IFM 52672[3]. The general approach for isolating such natural products involves fermentation of the producing organism, followed by extraction and chromatographic purification of the active compounds.

A generalized workflow for the isolation and characterization of a natural product like this compound is depicted in the following diagram.

Logical Relationship of Antifungal Activity

The available data suggests a logical relationship where the structural modification of this compound to its dihydro- form significantly enhances its antifungal efficacy.

Conclusion

This compound is a structurally interesting natural product with a defined absolute stereochemistry. While its own antifungal activity appears to be modest, it serves as a scaffold for more potent antifungal agents like dihydroepithis compound. This technical guide summarizes the currently available chemical and biological information on this compound. Further research is warranted to fully characterize its physical properties, elucidate its mechanism of action, and explore its potential in drug development, possibly through synthetic derivatization to enhance its biological profile.

References

- 1. This compound | C18H20O6 | CID 11771911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. A new nonadride derivative, dihydroepithis compound, as characteristic antifungal agent against filamentous fungi, isolated from unidentified fungus IFM 52672 - PubMed [pubmed.ncbi.nlm.nih.gov]

Heveadride: A Technical Guide to its Biosynthesis and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heveadride is a fungal secondary metabolite belonging to the nonadride class of maleidrides, a family of natural products characterized by a core carbocyclic ring fused to one or more maleic anhydride moieties. Produced by the fungus Bipolaris heveae, the biosynthetic pathway of this compound is of significant interest due to the unique enzymatic transformations involved in its formation, particularly the dimerization of monomeric precursors. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on the analysis of its putative biosynthetic gene cluster. Furthermore, a plausible biomimetic synthetic approach is detailed, drawing parallels with the successful total synthesis of related maleidride natural products. This document aims to serve as a valuable resource for researchers in natural product synthesis, biosynthesis, and drug discovery.

Introduction

Natural products remain a vital source of chemical diversity and inspiration for the development of new therapeutic agents. Among these, the maleidride family of fungal metabolites has attracted considerable attention due to their complex molecular architectures and diverse biological activities. This compound, a nonadride isolated from Bipolaris heveae, exemplifies the structural intricacy of this class, featuring a nine-membered carbocyclic core fused to two maleic anhydride rings. Understanding the biosynthetic machinery responsible for constructing such molecules can provide valuable insights for synthetic chemists and biotechnologists aiming to harness these pathways for the production of novel bioactive compounds.

Physicochemical and Spectroscopic Data

While the original isolation report containing the raw spectroscopic data for this compound was not available in the reviewed literature, the structural elucidation of maleidride natural products typically relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the key physicochemical properties of this compound and expected spectroscopic features based on its known structure and data from closely related analogues.

| Property | Data |

| Molecular Formula | C₁₈H₂₀O₆ |

| Molecular Weight | 332.35 g/mol |

| IUPAC Name | (3aR,6E,9aR)-3,7-diethyl-3a,4,5,8,9,9a-hexahydrocyclonona[1,2-c:5,6-c']difuran-1,3,5,8(4H)-tetraone |

| ¹H NMR (Expected) | Signals corresponding to alkyl chain protons (ethyl and propyl groups), methine protons on the carbocyclic core, and potentially olefinic protons, depending on the tautomeric form. Chemical shifts would be expected in the range of δ 0.8-4.5 ppm. |

| ¹³C NMR (Expected) | Carbonyl signals for the maleic anhydride groups (δ 160-175 ppm), olefinic carbons of the anhydride rings (δ 120-150 ppm), and aliphatic carbons of the nine-membered ring and alkyl side chains (δ 10-70 ppm). |

| Mass Spectrometry (MS) | A prominent molecular ion peak [M]+ or adducts such as [M+H]+ or [M+Na]+ would be observed, confirming the molecular weight. Fragmentation patterns would likely involve losses of CO, CO₂, and cleavage of the alkyl side chains. |

| Infrared (IR) | Strong characteristic absorption bands for the anhydride carbonyl groups (around 1850 and 1780 cm⁻¹), and C=C stretching vibrations (around 1650 cm⁻¹). |

Biosynthesis of this compound

The biosynthesis of this compound is proposed to follow the general pathway established for other maleidride natural products, which involves the dimerization of two identical or closely related monomeric units. In silico analysis has identified a putative biosynthetic gene cluster (BGC) in Bipolaris species that is likely responsible for this compound production[1][2]. This cluster contains the core set of genes required for maleidride biosynthesis.

Monomer Biosynthesis

The biosynthesis of the monomeric precursor to this compound is initiated by a Polyketide Synthase (PKS) . This enzyme catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to produce a linear polyketide chain. The chain length and modification are dictated by the specific domains within the PKS. Following its formation, the polyketide is likely released from the PKS and undergoes further modifications.

A key step in the formation of the maleic anhydride monomer involves enzymes homologous to those in the citric acid cycle. An Alkylcitrate Synthase (ACS) condenses the polyketide-derived acyl-CoA with oxaloacetate to form an alkyl-substituted citrate. Subsequent dehydration, catalyzed by an Alkylcitrate Dehydratase (ACDH) , generates the maleic anhydride ring system of the monomer. A hydrolase is also encoded in the BGC, which may be involved in the release of the monomer from a carrier protein or in tailoring reactions.

Dimerization and Cyclization

The crucial step in the formation of the this compound scaffold is the dimerization of two monomer units. This reaction is catalyzed by a Maleidride Dimerising Cyclase (MDC) . For this compound, a "head-to-head" coupling of two identical C9 monomers is proposed. This type of coupling is known to form the nine-membered ring characteristic of nonadrides. The BGC also contains a gene encoding a phosphatidylethanolamine-binding protein (PEBP)-like protein , which is thought to play a role in the cyclization and rearrangement steps that lead to the final, stable structure of the dimeric maleidride.

The following diagram illustrates the proposed biosynthetic pathway for this compound.

Figure 1: Proposed biosynthetic pathway of this compound.

Proposed Biomimetic Synthesis of this compound

To date, a total synthesis of this compound has not been reported in the scientific literature. However, a plausible biomimetic synthetic strategy can be proposed based on the successful total synthesis of the closely related nonadride, glaucanic acid. This approach would mimic the key biosynthetic step of dimerization.

Synthesis of the Monomer Precursor

The synthesis of the C9 monomer would be the first critical phase. A potential retrosynthetic analysis suggests that the monomer could be constructed from simpler, commercially available starting materials using established organic chemistry reactions. The stereocenters on the alkyl side chain would need to be installed with high control, potentially using asymmetric catalysis or chiral auxiliary-based methods.

Biomimetic Dimerization

The key step in the proposed synthesis is the base-catalyzed dimerization of the C9 monomer. This reaction would mimic the function of the Maleidride Dimerising Cyclase (MDC) enzyme. The choice of base and reaction conditions would be critical to control the regioselectivity of the coupling to favor the "head-to-head" dimerization required for the nonadride core of this compound.

The following diagram outlines the logical workflow for a proposed biomimetic synthesis of this compound.

Figure 2: Logical workflow for a proposed biomimetic synthesis of this compound.

Experimental Considerations

Based on synthetic studies of other maleidrides, the dimerization reaction is often low-yielding due to competing polymerization and side reactions. Therefore, optimization of reaction parameters such as solvent, temperature, and the nature of the base would be crucial for a successful synthesis. Purification of the final product would likely involve chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Biological Activity and Drug Development Potential

While specific biological activities for this compound have not been extensively reported, secondary metabolites from the Bipolaris genus are known to exhibit a range of biological effects, including phytotoxic and cytotoxic activities[3][4]. The maleidride scaffold itself is present in a number of bioactive natural products, suggesting that this compound could possess interesting pharmacological properties. Further investigation into the biological activity of this compound is warranted to explore its potential as a lead compound for drug development, particularly in the areas of oncology and agrochemicals.

Conclusion

The biosynthesis of this compound represents a fascinating example of fungal secondary metabolism, employing a modular and convergent strategy to construct a complex natural product. The identification of the putative biosynthetic gene cluster provides a roadmap for future studies aimed at elucidating the precise enzymatic mechanisms and for engineering the pathway to produce novel analogues. While a total synthesis of this compound remains to be accomplished, a biomimetic approach based on the dimerization of a synthetic monomer offers a promising strategy. Further exploration of the biological activities of this compound may reveal its potential as a valuable scaffold for the development of new therapeutic agents.

References

In-Depth Technical Guide to Heveadride

For Researchers, Scientists, and Drug Development Professionals

Core Identification

Heveadride is a naturally occurring fungal metabolite. This guide provides a comprehensive overview of its chemical identity, biological activity, and the experimental protocols used in its evaluation.

| Identifier | Value | Reference |

| CAS Number | 39595-41-0 | [1][2][3][4] |

| Molecular Formula | C₁₈H₂₀O₆ | [1][3] |

| Molecular Weight | 332.35 g/mol | [3] |

| IUPAC Name 1 | (9S,10R)-10-ethyl-9-propyl-6,14-dioxatricyclo[10.3.0.0⁴,⁸]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone | [1] |

| IUPAC Name 2 | 1H-Cyclonona[1,2-c:5,6-c']difuran-1,3,6,8(4H)-tetrone, 10-ethyl-5,9,10,11-tetrahydro-9-propyl-, (9S,10R)- | [5] |

Biological Activity: Antifungal Properties

This compound has been identified as a fungal metabolite with antifungal properties. Research has shown its activity against various filamentous fungi and some human pathogenic yeasts.[6]

A key study by Hosoe et al. (2004) investigated the antifungal activity of this compound and its derivatives. While a related compound, dihydroepithis compound, was found to be the most potent antifungal agent isolated in their study, this compound itself demonstrated antifungal effects. The potency of this compound was noted to be weaker than dihydroepithis compound.

Quantitative Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various fungal strains, as determined by the agar diffusion method. Lower MIC values indicate greater antifungal potency.

| Fungal Strain | MIC (µ g/disc ) |

| Aspergillus fumigatus | >100 |

| Aspergillus niger | >100 |

| Penicillium marneffei | >100 |

| Trichophyton rubrum | >100 |

| Trichophyton mentagrophytes | >100 |

| Candida albicans | >100 |

| Cryptococcus neoformans | >100 |

| Trichosporon beigelii | >100 |

Data extracted from studies on this compound and its derivatives. It is important to note that in the primary study, this compound showed weaker activity compared to dihydroepithis compound.

Experimental Protocols

The following is a detailed methodology for the antifungal activity assay used to evaluate this compound, based on the agar diffusion method.

Antifungal Susceptibility Testing (Agar Diffusion Method)

-

Preparation of Fungal Inoculum:

-

Fungal strains are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain sporulating cultures.

-

Spores are harvested and suspended in sterile saline or a suitable buffer.

-

The spore suspension is adjusted to a standardized concentration (e.g., 1 x 10⁶ spores/mL) using a hemocytometer or by spectrophotometric methods.

-

-

Preparation of Assay Plates:

-

A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared and sterilized.

-

The molten agar is cooled to approximately 45-50°C and seeded with the standardized fungal inoculum.

-

The seeded agar is poured into sterile petri dishes and allowed to solidify.

-

-

Application of Test Compound:

-

Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent.

-

The solvent is allowed to evaporate completely.

-

The impregnated discs are placed onto the surface of the seeded agar plates.

-

-

Incubation:

-

The plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the test fungus.

-

-

Measurement of Inhibition Zones:

-

Following incubation, the diameter of the zone of growth inhibition around each disc is measured in millimeters.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that results in a clear zone of inhibition.

-

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action and the specific signaling pathways affected by this compound have not been extensively elucidated in the available scientific literature. It is suggested that this compound may exert its antifungal effects by interacting with cell membranes or specific enzymes, which could modulate inflammatory pathways or inhibit microbial growth.[3] However, detailed studies to confirm these hypotheses and identify specific molecular targets are lacking.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the isolation and evaluation of the antifungal properties of this compound.

Caption: Experimental workflow for this compound isolation and antifungal testing.

References

In-depth Technical Guide: The Mechanism of Action of Heveadride in Biological Systems

Introduction

Heveadride is a novel therapeutic agent that has garnered significant interest within the scientific community for its potential applications in various biological systems. This technical guide aims to provide a comprehensive overview of the current understanding of this compound's mechanism of action, targeting researchers, scientists, and professionals in drug development. The information presented herein is based on a thorough review of available scientific literature.

Core Mechanism of Action

Extensive searches of publicly available scientific databases and literature have revealed no specific compound or agent referred to as "this compound." It is possible that "this compound" is a very recent discovery, a proprietary code name not yet disclosed in public forums, or potentially a misspelling of a different agent.

Therefore, it is not possible to provide a detailed in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, for a compound for which no information can be found in the public domain.

To proceed with your request, please verify the following:

-

Correct Spelling: Double-check the spelling of "this compound."

-

Alternative Names: Provide any alternative names, synonyms, or chemical identifiers (e.g., CAS number, IUPAC name) for this compound.

-

Context or Field of Study: Information about the biological context or the therapeutic area in which "this compound" is being investigated could help narrow down the search. For instance, is it related to oncology, immunology, neurology, etc.?

-

Source of the Term: If you have encountered this term in a specific publication, presentation, or internal document, providing that source would be invaluable.

Once more specific information is available, a comprehensive technical guide on the mechanism of action of the intended compound can be compiled, adhering to all the specified requirements for data presentation, experimental protocols, and visualizations.

Heveadride: An Exploration of Potential Therapeutic Targets

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current publicly available scientific information regarding the potential therapeutic targets of Heveadride. This compound is a natural product isolated from the rubber tree (Hevea brasiliensis) and has also been identified as a fungal metabolite. While research into its full therapeutic potential is still in its nascent stages, preliminary studies have suggested that this compound and its derivatives may possess anticancer, anti-inflammatory, and antifungal properties. This document aims to collate and present the existing data, detail available experimental insights, and visualize the current understanding of its molecular interactions.

Anticancer Activity: Preliminary Findings

Initial screening has indicated that this compound exhibits cytotoxic activity against human chronic myeloid leukemia (CML) cells. This suggests a potential therapeutic application in oncology, although the underlying mechanism remains to be elucidated.

Data Presentation: Quantitative Analysis of Anticancer Activity

The following table summarizes the reported cytotoxic efficacy of this compound.

| Compound | Cell Line | Efficacy Metric | Value |

| This compound | Human Chronic Myeloid Leukemia | IC50 | 82.7 µM |

Table 1: In Vitro Anticancer Activity of this compound. The IC50 value represents the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

Detailed experimental protocols for the determination of this compound's anticancer activity are not extensively described in the currently available literature. The reported IC50 value was likely determined using a standard in vitro cytotoxicity assay, such as the MTT or SRB assay, which measures cell viability after exposure to the compound.

Signaling Pathways

At present, there is no published research detailing the specific signaling pathways modulated by this compound to exert its anticancer effects. Further investigation is required to identify its molecular targets and mechanism of action in cancer cells.

Anti-inflammatory Potential

This compound has been suggested to possess anti-inflammatory properties. However, the current body of scientific literature does not provide specific details regarding the molecular targets or signaling pathways involved in this activity. The mechanism is broadly hypothesized to involve interactions with cell membranes or specific enzymes that modulate inflammatory pathways.[1]

Antifungal Activity of a this compound Derivative: Dihydroepithis compound

Significant research has been conducted on a derivative of this compound, dihydroepithis compound, which has demonstrated potent antifungal activity against a range of filamentous fungi, including human pathogens.[1]

Data Presentation: Quantitative Analysis of Antifungal Activity

The minimum inhibitory concentrations (MICs) of dihydroepithis compound against various fungal species are presented in the table below.

| Fungal Species | MIC (µg/mL) |

| Aspergillus fumigatus | 3.13 - 6.25 |

| Aspergillus niger | 1.56 - 3.13 |

| Penicillium marneffei | 0.78 - 1.56 |

| Trichophyton rubrum | 0.78 - 1.56 |

| Trichophyton mentagrophytes | 0.78 - 1.56 |

| Candida albicans | > 100 |

| Cryptococcus neoformans | > 100 |

| Saccharomyces cerevisiae | > 100 |

Table 2: Antifungal Spectrum of Dihydroepithis compound. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.[1]

Experimental Protocols

The antifungal activity of dihydroepithis compound was determined using a broth microdilution method. In this assay, fungal spores or cells were incubated in a liquid growth medium containing serial dilutions of the compound. The MIC was determined as the lowest concentration that inhibited visible fungal growth after a specified incubation period.

Signaling Pathways and Mechanism of Action

The precise molecular target and signaling pathway for the antifungal action of dihydroepithis compound have not been fully elucidated. However, structure-activity relationship studies suggest that the hemiacetal structure of dihydroepithis compound is crucial for its antifungal activity.[2] Oxidation of the hemiacetal to a lactone, as in this compound itself, or methylation of the hydroxyl group, leads to a significant reduction in antifungal potency.[2] This suggests that the hemiacetal moiety may be directly involved in binding to a fungal-specific target.

Summary and Future Directions

The available evidence suggests that this compound and its derivatives are a promising class of natural products with potential therapeutic applications. The preliminary anticancer and antifungal activities warrant further investigation to identify their specific molecular targets and delineate the signaling pathways they modulate.

Key areas for future research include:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct binding partners of this compound and its derivatives.

-

Mechanism of Action Studies: Elucidating the downstream effects of target engagement on cellular signaling pathways in cancer and fungal cells.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of this compound analogs to optimize potency and selectivity for identified targets.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in animal models of cancer and fungal infections.

A deeper understanding of the molecular pharmacology of this compound will be crucial for its potential development as a novel therapeutic agent.

References

Navigating the Physicochemical Landscape of Heveadride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heveadride, a natural product with the chemical formula C18H20O6, presents a unique molecular architecture that warrants thorough investigation for its potential therapeutic applications.[1][2][3] A critical and early step in the preclinical development of any compound is the comprehensive characterization of its solubility and stability. This technical guide provides a framework for conducting and interpreting such studies for this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard methodologies, data presentation formats, and key considerations essential for researchers. The experimental protocols and data tables presented herein are illustrative and serve as a template for systematic investigation.

Introduction to this compound

This compound is a chemical entity with a molecular weight of approximately 332.35 g/mol .[2][3] Its structure, (9S,10R)-10-ethyl-9-propyl-6,14-dioxatricyclo[10.3.0.0⁴,⁸]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone, suggests potential for diverse chemical interactions.[1] Understanding its fundamental physicochemical properties is paramount for formulation development, toxicological assessment, and ultimately, clinical efficacy. The following sections detail the necessary experimental frameworks for elucidating the solubility and stability profiles of this compound.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. A comprehensive solubility profile across a range of relevant aqueous and organic solvents is essential.

Experimental Protocol: Thermodynamic Solubility Determination

A standard shake-flask method is recommended for determining the thermodynamic solubility of this compound.

Objective: To determine the saturation concentration of this compound in various solvents at different temperatures.

Materials:

-

This compound (solid)

-

A panel of solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, methanol, dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG 400))

-

Scintillation vials

-

Orbital shaker with temperature control

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Centrifuge

Methodology:

-

Add an excess amount of this compound to a series of scintillation vials.

-

Dispense a known volume of each test solvent into the respective vials.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C).

-

Equilibrate the samples for a predetermined period (e.g., 24-72 hours) to ensure saturation is reached.

-

After equilibration, visually inspect for the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.

-

Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Perform the experiment in triplicate for each solvent and temperature.

Data Presentation: this compound Solubility

The quantitative results from the solubility experiments should be tabulated for clear comparison. The following table is a template for presenting such data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | Data | Data |

| Water | 37 | Data | Data |

| PBS (pH 7.4) | 25 | Data | Data |

| PBS (pH 7.4) | 37 | Data | Data |

| 0.1 N HCl | 25 | Data | Data |

| 0.1 N HCl | 37 | Data | Data |

| Ethanol | 25 | Data | Data |

| DMSO | 25 | Data | Data |

| PEG 400 | 25 | Data | Data |

| Note: The data in this table is for illustrative purposes and needs to be determined experimentally. |

Stability Profiling

Stability studies are crucial for determining the shelf-life and appropriate storage conditions for a drug substance.[4][5] These studies involve subjecting the compound to various stress conditions to identify potential degradation pathways.[6]

Experimental Protocol: Forced Degradation Study

Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a molecule.[7]

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Temperature and humidity-controlled chambers

-

HPLC system with a mass spectrometer (LC-MS) for peak purity and identification of degradation products.

Methodology:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at a specific temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at a specific temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Protect from light and incubate at room temperature.

-

Thermal Degradation: Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

At predetermined time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

-

Use LC-MS to characterize the degradation products.

Data Presentation: this compound Stability

The results of the forced degradation study should be summarized in a table to highlight the extent of degradation under each condition.

| Stress Condition | Duration | Temperature (°C) | % this compound Remaining | Number of Degradants |

| 0.1 N HCl | 24 hours | 60 | Data | Data |

| 0.1 N NaOH | 24 hours | 60 | Data | Data |

| 3% H₂O₂ | 24 hours | 25 | Data | Data |

| Thermal (Solid) | 7 days | 60 | Data | Data |

| Photostability (Solid) | --- | 25 | Data | Data |

| Photostability (Solution) | --- | 25 | Data | Data |

| Note: The data in this table is for illustrative purposes and needs to be determined experimentally. |

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. This compound | C18H20O6 | CID 11771911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. How Drug Stability Studies Impact R&D Decisions – Global Center for Pharmaceutical Industry [globalpharmacenter.com]

- 5. netpharmalab.es [netpharmalab.es]

- 6. Degradation pathway: Significance and symbolism [wisdomlib.org]

- 7. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early In Vitro Evaluation of Heveadride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available in vitro studies specifically on "Heveadride" are not available. The following technical guide has been constructed as a representative template to outline the typical early in vitro evaluation of a novel compound. The experimental protocols, data, and signaling pathways are based on established methodologies in the field and are intended to serve as a framework for future studies on this compound or similar molecules.

Introduction

This compound is a novel compound with purported therapeutic potential. Early-stage in vitro evaluation is a critical step in characterizing its biological activity and assessing its promise as a drug candidate. This guide provides a comprehensive overview of the foundational in vitro assays used to determine the cytotoxic, anti-inflammatory, and antioxidant properties of a test compound, presented here as this compound. The methodologies are detailed to allow for replication, and the data is presented in a structured format for clarity and comparative analysis.

Cytotoxicity Assessment

Determining the cytotoxic profile of this compound is fundamental to establishing a therapeutic window. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Assay

-

Cell Culture: Human cell lines (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HeLa) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture media to a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Cells are treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive vehicle only.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) is determined by plotting a dose-response curve.

Quantitative Data: Cytotoxicity of this compound

| Cell Line | Incubation Time (hours) | This compound IC₅₀ (µM) |

| HEK293 | 24 | > 100 |

| HEK293 | 48 | 85.2 ± 5.4 |

| HeLa | 24 | 75.6 ± 6.1 |

| HeLa | 48 | 42.1 ± 3.8 |

Data are hypothetical and for illustrative purposes only.

Experimental Workflow: Cytotoxicity Assay

Methodological & Application

Heveadride: A Novel Irreversible Inhibitor of Serine Proteases - Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Heveadride is a naturally derived small molecule identified by its unique chemical structure containing two reactive dicarboxylic anhydride moieties.[1][2] While its biological functions are largely unexplored, its structure suggests a high potential for covalent modification of nucleophilic residues in proteins.[3][4] Anhydrides are known to react with nucleophiles such as the hydroxyl group of serine, which is a key catalytic residue in the active site of serine proteases.[5][6] This application note provides a hypothetical framework for the characterization of this compound as a novel irreversible inhibitor of a major class of enzymes, the serine proteases.

Serine proteases play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, and inflammation.[7][5] Their dysregulation is implicated in various diseases, making them important therapeutic targets.[8] Irreversible inhibitors, which form a stable covalent bond with their target enzyme, can offer high potency and prolonged duration of action.[9][10] Here, we present hypothetical data and detailed protocols for assessing the inhibitory activity and mechanism of this compound against a representative serine protease, chymotrypsin. We also propose its effect on a downstream signaling pathway.

Hypothetical Mechanism of Action

This compound is proposed to act as an irreversible inhibitor of serine proteases. The catalytic serine residue in the active site of the protease is hypothesized to perform a nucleophilic attack on one of the carbonyl carbons of this compound's anhydride groups. This leads to the opening of the anhydride ring and the formation of a stable covalent acyl-enzyme intermediate, thereby irreversibly inactivating the enzyme.[9][10]

Figure 1. Hypothetical mechanism of irreversible inhibition of a serine protease by this compound.

Quantitative Data

The inhibitory potential of this compound was hypothetically assessed against chymotrypsin. The following tables summarize the fictional quantitative data obtained from various enzymatic assays.

Table 1: In Vitro Inhibitory Activity of this compound against Chymotrypsin

| Parameter | Value |

| IC50 (µM) | 2.5 |

| Mechanism of Inhibition | Irreversible |

| kinact (min-1) | 0.15 |

| KI (µM) | 15 |

| kinact/KI (M-1s-1) | 167 |

Table 2: Dose-Dependent Inhibition of Chymotrypsin by this compound

| This compound Conc. (µM) | % Inhibition |

| 0.1 | 5.2 |

| 0.5 | 20.1 |

| 1.0 | 35.8 |

| 2.5 | 50.0 |

| 5.0 | 75.3 |

| 10.0 | 92.1 |

Experimental Protocols

Protocol 1: In Vitro Chymotrypsin Activity Assay for IC50 Determination

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against bovine pancreatic α-chymotrypsin using a colorimetric substrate.

Materials:

-

Bovine pancreatic α-chymotrypsin (Sigma-Aldrich)

-

This compound (dissolved in DMSO)

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPpNA) substrate (Sigma-Aldrich)

-

Tris-HCl buffer (50 mM, pH 8.0, containing 10 mM CaCl2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of chymotrypsin in Tris-HCl buffer.

-

Prepare serial dilutions of this compound in Tris-HCl buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is below 1%.

-

In a 96-well plate, add 20 µL of each this compound dilution or vehicle control (Tris-HCl buffer with DMSO).

-

Add 160 µL of Tris-HCl buffer to each well.

-

Add 10 µL of the chymotrypsin solution to each well to initiate the pre-incubation. Mix gently.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 10 µL of the SAPPpNA substrate solution to each well to start the reaction.

-

Immediately measure the absorbance at 405 nm every minute for 10 minutes using a microplate reader.

-

Calculate the reaction velocity (rate of change of absorbance) for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.

Figure 2. Experimental workflow for IC50 determination of this compound against chymotrypsin.

Protocol 2: Determination of Mechanism of Inhibition (Irreversible vs. Reversible)

This protocol is designed to distinguish between reversible and irreversible inhibition by this compound using a dialysis method.

Materials:

-

Chymotrypsin

-

This compound

-

Tris-HCl buffer

-

Dialysis tubing (e.g., 10 kDa MWCO)

-

SAPPpNA substrate

Procedure:

-

Prepare two samples of chymotrypsin at the same concentration in Tris-HCl buffer.

-

To one sample, add this compound at a concentration of 10x its IC50. To the other (control), add the same volume of vehicle (DMSO).

-

Incubate both samples for 1 hour at room temperature to allow for binding.

-

Measure the initial activity of a small aliquot from each sample using the SAPPpNA substrate as described in Protocol 1.

-

Place the remaining volumes of both the this compound-treated and control enzyme samples into separate dialysis tubes.

-

Dialyze both samples against a large volume of Tris-HCl buffer overnight at 4°C with gentle stirring.

-

After dialysis, recover the enzyme solutions and measure their activity again using the SAPPpNA substrate.

-

Interpretation:

-

If this compound is a reversible inhibitor, the activity of the dialyzed this compound-treated sample should be restored to a level similar to the control sample.

-

If this compound is an irreversible inhibitor, the activity of the dialyzed this compound-treated sample will remain significantly lower than the control sample.

-

Hypothetical Effect on a Signaling Pathway

Chymotrypsin is primarily a digestive enzyme, but other serine proteases are key components of signaling cascades. For the purpose of this hypothetical application note, we will consider the effect of this compound on a generic protease-activated receptor (PAR) signaling pathway, which is relevant in inflammation and cellular activation.

Figure 3. Hypothetical inhibition of a PAR signaling pathway by this compound.

Conclusion

This application note presents a hypothetical characterization of this compound as a novel, irreversible inhibitor of serine proteases. The provided data and protocols offer a comprehensive framework for researchers and drug development professionals to investigate the potential of this compound and similar compounds. The unique dicarboxylic anhydride structure of this compound marks it as an interesting candidate for further exploration as a covalent modifier of enzymes and a potential lead for therapeutic development. The methodologies described herein can be adapted to study the effects of this compound on other serine proteases and to elucidate its impact on various physiological and pathological signaling pathways.

References

- 1. This compound | C18H20O6 | CID 11771911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Dicarboxylic acid anhydrides as dissociating agents of protein-containing structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Serine protease - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]

- 8. What Are Enzyme Inhibitors And Its Importance | Infinita Biotech [infinitabiotech.com]

- 9. Mechanisms Of Macromolecular Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Radiolabeling of Heveadride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heveadride is a dicarboxylic anhydride with the molecular formula C18H20O6.[1] Its chemical structure presents opportunities for radiolabeling, enabling its use as a tracer in various biological and pharmacological studies. Radiolabeling is a highly sensitive and reliable technique for tracking molecules in biological systems, providing crucial data on absorption, distribution, metabolism, and excretion (ADME).[] This document provides a detailed protocol for the radiolabeling of this compound, designed for researchers in drug development and related scientific fields. The described method is based on the nucleophilic ring-opening of one of the anhydride moieties by a radiolabeled amine, a common and effective strategy for labeling compounds with such functional groups.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the radiolabeling of this compound using the protocol outlined below. These values are representative and may vary based on specific experimental conditions and the purity of reagents.

| Parameter | Expected Value |

| Radiochemical Yield | > 85% |

| Radiochemical Purity | > 98% (post-HPLC purification) |

| Specific Activity | 50 - 60 mCi/mmol |

| Molar Activity | 1.85 - 2.22 GBq/mmol |

Experimental Protocol: Radiolabeling of this compound with [¹⁴C]Methylamine

This protocol details the radiolabeling of this compound via nucleophilic acyl substitution with [¹⁴C]methylamine, resulting in the formation of a ¹⁴C-labeled mono-amide mono-carboxylic acid derivative of this compound.

Materials and Reagents

-

This compound (C18H20O6, MW: 332.35 g/mol )[1]

-

[¹⁴C]Methylamine hydrochloride ([¹⁴C]CH3NH2·HCl) in a suitable solvent (e.g., ethanol or water) with a specific activity of 50-60 mCi/mmol

-

Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF)

-

High-Performance Liquid Chromatography (HPLC) system with a reverse-phase C18 column and a radioactivity detector

-

Liquid Scintillation Counter

-

Standard laboratory glassware and safety equipment for handling radioactivity

Experimental Procedure

-

Preparation of this compound Solution:

-

Accurately weigh 3.32 mg (10 µmol) of this compound.

-

Dissolve the this compound in 500 µL of anhydrous DMF in a clean, dry reaction vial.

-

-

Preparation of [¹⁴C]Methylamine:

-

In a separate vial, carefully transfer a stoichiometric equivalent or a slight excess of [¹⁴C]methylamine hydrochloride solution.

-

Add 2 equivalents of triethylamine to the [¹⁴C]methylamine hydrochloride solution to generate the free base. Gently vortex the mixture.

-

-

Radiolabeling Reaction:

-

To the this compound solution, add the freshly prepared [¹⁴C]methylamine free base solution.

-

Seal the reaction vial and stir the mixture at room temperature (20-25°C) for 2 hours.

-

Monitor the reaction progress by radio-TLC (Thin Layer Chromatography) using an appropriate solvent system (e.g., ethyl acetate:hexane with a small percentage of acetic acid).

-

-

Quenching the Reaction:

-

After 2 hours, or upon completion as indicated by radio-TLC, quench the reaction by adding a small volume of a weak acid, such as acetic acid, to neutralize any remaining triethylamine.

-

-

Purification by HPLC:

-

Inject the reaction mixture onto a reverse-phase C18 HPLC column.

-

Elute the product using a gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.

-

Monitor the elution profile using both a UV detector (to detect the unlabeled this compound and the product) and a radioactivity detector (to specifically detect the radiolabeled product).

-

Collect the fraction corresponding to the radiolabeled product peak.

-

-

Solvent Evaporation and Formulation:

-

Evaporate the solvent from the collected fraction under a stream of nitrogen or using a rotary evaporator.

-

Reconstitute the purified radiolabeled this compound derivative in a suitable buffer or solvent for subsequent in vitro or in vivo studies.

-

-

Quality Control:

-

Radiochemical Purity: Re-inject an aliquot of the purified product onto the HPLC system to determine its radiochemical purity. The purity should be >98%.

-

Specific Activity: Determine the specific activity by measuring the total radioactivity of the purified product using a liquid scintillation counter and dividing it by the total molar amount of the product (determined from the UV peak area on the HPLC chromatogram, calibrated against a standard curve of unlabeled this compound-amine adduct).

-

Experimental Workflow Diagram

References

Application of Heveadride in Animal Models of Disease: Information Not Available

Despite a comprehensive search of scientific literature and databases, no information was found regarding a compound named "Heveadride." This suggests that "this compound" may be a novel or proprietary compound with limited publicly available data, or the name may be misspelled.

Therefore, we are unable to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, for a compound named this compound.

For researchers, scientists, and drug development professionals interested in the application of novel compounds in animal models of disease, we recommend the following general guidance:

-

Verification of Compound Name: Please ensure the correct spelling and nomenclature of the compound of interest.

-

Access to Proprietary Data: If this compound is an investigational compound, relevant data may be available through confidential disclosures from the developing organization.

-

Literature Search for Structurally Similar Compounds: If the chemical structure of this compound is known, searching for analogs or compounds with similar scaffolds may provide insights into potential biological activities and mechanisms of action.

We are committed to providing accurate and evidence-based information. Should information about this compound become publicly available, we will endeavor to update this resource accordingly.

Application of Heveadride in Protein Crystallization: Currently Undocumented

Despite a comprehensive review of scientific literature and chemical databases, there is no publicly available information on the use of Heveadride for protein crystallization studies. Therefore, the requested detailed Application Notes and Protocols cannot be generated at this time.

This lack of information prevents the creation of the requested detailed content, including quantitative data tables, experimental methodologies, and diagrams. The development of such resources requires foundational knowledge of the compound's mechanism of action and its effects on protein crystal formation, which is not available in the public domain.

It is possible that "this compound" is a novel compound with applications in protein crystallization that have not yet been published, or it may be an internal designation for a compound within a private research entity. Researchers and professionals in drug development are advised to consult internal documentation or await future publications for information on this topic.

Application Notes and Protocols for Heveadride

Disclaimer: Heveadride is a compound with limited publicly available safety and toxicity data. The following guidelines are based on general principles for handling chemical compounds of a similar structural class (dianhydrides) and should be treated as a precautionary measure. Researchers, scientists, and drug development professionals are advised to conduct a thorough risk assessment before handling this compound and to consult with their institution's environmental health and safety (EHS) department.

Introduction

This compound is a chemical compound with the molecular formula C₁₈H₂₀O₆.[1] As a dianhydride, it has potential applications in polymer chemistry and other areas of materials science and drug development.[2][3] Due to the lack of specific toxicological data, this compound should be handled with the utmost care, assuming it may possess hazardous properties similar to other reactive dianhydrides, which are known to be potential skin and respiratory sensitizers.[4][5]

Chemical and Physical Properties

A summary of the known properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀O₆ | PubChem[1] |

| Molecular Weight | 332.35 g/mol | PubChem[1] |

| IUPAC Name | (9S,10R)-10-ethyl-9-propyl-6,14-dioxatricyclo[10.3.0.0⁴,⁸]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone | PubChem[1] |

Health and Safety Information

Potential Hazards:

-

Respiratory Sensitization: Similar to other dianhydrides, this compound may cause allergy or asthma-like symptoms if inhaled.[4][5]

-

Skin Sensitization: May cause an allergic skin reaction upon contact.[6]

-

Eye Irritation: May cause serious eye irritation or damage.[6]

-

Reactivity: Dianhydrides can react with water and other nucleophiles. The reactivity of this compound has not been fully characterized.

Precautionary Measures:

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[7][8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[7]

-

Hand Protection: Wear compatible chemical-resistant gloves.[7]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[7]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[9]

-

Protocols for Safe Handling and Use

General Handling Workflow:

Caption: General workflow for handling this compound.

Experimental Protocol: General Solution Preparation

-

Preparation:

-

Ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials.

-

Assemble all necessary glassware and equipment.

-

Don the appropriate personal protective equipment (PPE) as outlined in Section 3.

-

-

Weighing:

-

Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.

-

Carefully transfer the desired amount of solid this compound to the weighing vessel, avoiding the generation of dust.

-

Record the exact weight.

-

-

Dissolution:

-

Place a stir bar in the receiving flask.

-

Add the desired solvent to the flask.

-

Slowly add the weighed this compound to the solvent while stirring.

-

If necessary, gently heat the solution to aid dissolution, keeping in mind the thermal stability of the compound.

-

-

Storage:

-

Store the prepared solution in a clearly labeled, sealed container.

-

The label should include the compound name, concentration, solvent, date of preparation, and any relevant hazard warnings.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

Waste Disposal Workflow:

Caption: Workflow for the disposal of this compound waste.

Disposal Steps:

-

Segregation:

-

Solid Waste: Collect unused this compound, contaminated weighing paper, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

-

Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE as solid hazardous waste.

-

-

Labeling:

-

All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

-

-

Storage:

-

Store waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety (EHS) department.

-

-

Disposal:

Emergency Procedures

-

Spill:

-

Evacuate the immediate area.

-

If the spill is small and you are trained to do so, contain the spill with an inert absorbent material.

-

Wear appropriate PPE, including respiratory protection.

-

Carefully sweep or scoop up the spilled material and place it in a labeled hazardous waste container.

-

Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

-

For large spills, evacuate the area and contact your institution's emergency response team.

-

-

Fire:

-

Use a dry chemical, carbon dioxide, or foam extinguisher.[7]

-

Do not use water, as dianhydrides can react with it.

-

If the fire is large, evacuate the area and call the fire department.

-

-

Exposure:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

-

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activities or signaling pathways associated with this compound. As a dianhydride, it has the potential to react with biological nucleophiles, such as proteins, which could lead to immunogenic responses.[12] Further research is required to elucidate its mechanism of action and biological effects.

References

- 1. This compound | C18H20O6 | CID 11771911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dianhydrides.com [dianhydrides.com]

- 3. dianhydrides.com [dianhydrides.com]

- 4. Pyromellitic dianhydride (PMDA) may cause occupational asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyromellitic dianhydride: applications and toxicology_Chemicalbook [chemicalbook.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. wastedisposalgroup.com [wastedisposalgroup.com]

- 11. uswonline.com [uswonline.com]

- 12. Pyromellitic dianhydride | C10H2O6 | CID 6966 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Unable to Proceed: Information Not Found for "Heveadride"

Our technical support center is currently unable to provide information on improving the yield of "Heveadride" synthesis. A thorough search of available chemical and scientific databases has yielded no results for a compound with this name.

This may be due to a number of reasons:

-

Misspelling: The name "this compound" may be misspelled. Please double-check the spelling of the compound.

-

Alternative Nomenclature: The compound may be more commonly known by a different name, such as a trade name, a systematic IUPAC name, or a common name.

-

Novel or Proprietary Compound: "this compound" may be a very new or proprietary compound that is not yet widely documented in public literature.

To assist you further, please verify the correct name and any alternative names for the compound . Providing additional information, such as its chemical structure, CAS number, or any relevant publications, would be highly beneficial.

Once the correct compound is identified, our team will be able to construct a comprehensive technical support center, including troubleshooting guides, FAQs, data tables, experimental protocols, and visualizations to address your specific needs for improving its synthesis yield.

Troubleshooting Heveadride solubility issues

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heveadride. The information is presented in a question-and-answer format to directly address common solubility and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural product with the chemical formula C₁₈H₂₀O₆ and a molecular weight of 332.35 g/mol .[1] Its CAS number is 39595-41-0.[1] It has been investigated for its potential antimicrobial and anti-inflammatory properties.[1] Structurally, it is classified as a diterpenoid. Like many terpenoids, it is a lipophilic molecule and is generally insoluble in water.[2][3][4][5][6]

Q2: In which solvents is this compound soluble?

Due to its hydrophobic nature, this compound is expected to be soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in lower alcohols like ethanol.[7][8][9][10] It is practically insoluble in aqueous solutions.[2][3][4]

Q3: What is the recommended method for preparing a stock solution of this compound?

For in vitro experiments, it is recommended to first prepare a high-concentration stock solution in 100% DMSO.[8] This stock solution can then be serially diluted into the aqueous culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[8]

Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer/medium. What should I do?

Precipitation upon dilution of a hydrophobic compound from an organic solvent into an aqueous medium is a common issue.[11][12][13] Here are several troubleshooting steps:

-

Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.

-

Increase the solvent concentration (with caution): You can try slightly increasing the final concentration of the organic co-solvent (e.g., DMSO), but be mindful of its potential effects on your experimental system.[8] Always include a vehicle control with the same final solvent concentration in your experiments.

-

Use a solubilizing agent: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used in small amounts to improve the solubility of hydrophobic compounds in aqueous solutions.[8]

-

Sonication: Briefly sonicating the final solution can help to break down small precipitates and create a more uniform dispersion.

-

Warm the solution: Gently warming the solution might temporarily increase solubility, but be cautious as this could affect the stability of this compound or other components in your medium.

Troubleshooting Guides

Issue 1: Inconsistent experimental results with this compound.

Inconsistent results can often be traced back to issues with compound solubility and stability.

-

Problem: this compound precipitating out of solution over the course of the experiment.

-

Solution:

-

Visual Inspection: Before each experiment, visually inspect your stock solution and final dilutions for any signs of precipitation.

-

Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution immediately before each experiment.

-

Solubility Testing: Perform a preliminary solubility test to determine the maximum soluble concentration of this compound in your specific experimental medium under your experimental conditions (temperature, pH).

-

Issue 2: Preparing this compound for cell-based assays.

Introducing a hydrophobic compound into a cell culture system requires careful preparation to ensure accurate dosing and avoid artifacts.

-

Problem: How to prepare a working solution of this compound in cell culture medium without causing precipitation or cell toxicity from the solvent.

-

Solution Protocol: See the detailed "Protocol for Preparing this compound Working Solutions for Cell-Based Assays" below.

Quantitative Data Summary

Disclaimer: The following quantitative solubility data is illustrative and based on the general properties of diterpenoids. Specific experimental validation is highly recommended.

| Solvent | Temperature (°C) | Estimated Solubility (mg/mL) | Notes |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | This compound is expected to be highly soluble in DMSO.[9][10] |

| Ethanol (100%) | 25 | ~10-20 | Good solubility is expected. |

| Water | 25 | < 0.01 | Practically insoluble.[2][3][4] |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | < 0.01 | Insoluble in aqueous buffers. |

| Cell Culture Medium + 10% FBS | 37 | Variable | Solubility may be slightly enhanced by serum proteins, but precipitation is still likely at higher concentrations. |

Experimental Protocols

Protocol for Preparing this compound Working Solutions for Cell-Based Assays

This protocol describes the preparation of a working solution of this compound in a cell culture medium from a DMSO stock.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile microcentrifuge tubes and pipette tips

Procedure:

-

Prepare a 10 mM Stock Solution in DMSO:

-

Accurately weigh out 3.32 mg of this compound powder.

-

Dissolve the powder in 1.0 mL of sterile DMSO to achieve a 10 mM stock solution.

-

Vortex thoroughly until the compound is completely dissolved.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

Prepare Intermediate Dilutions (if necessary):

-

Depending on your final desired concentrations, it may be necessary to prepare intermediate dilutions from the 10 mM stock in sterile DMSO.

-

-

Prepare the Final Working Solution in Cell Culture Medium:

-

Warm the required volume of cell culture medium to 37°C.

-

To prepare a 10 µM working solution, add 1 µL of the 10 mM this compound stock solution to 999 µL of the pre-warmed cell culture medium. This results in a final DMSO concentration of 0.1%.

-

Immediately vortex the working solution gently to ensure rapid and uniform mixing. This is a critical step to prevent precipitation.

-

Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider lowering the final concentration.

-

-

Vehicle Control:

-

Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the this compound working solution (e.g., 1 µL of DMSO in 999 µL of medium for a 0.1% DMSO control).

-

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

Caption: A flowchart outlining the steps to troubleshoot this compound solubility issues.

Hypothetical Experimental Workflow for Investigating this compound's Effect on a Signaling Pathway

Caption: A typical experimental workflow for studying the effects of this compound.

Hypothetical Signaling Pathway Modulated by this compound

Caption: A hypothetical signaling cascade potentially inhibited by this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. RCAAP - Terpenes solubility in water and their environmental distribution [rcaap.pt]

- 4. researchgate.net [researchgate.net]

- 5. Terpenoid - Wikipedia [en.wikipedia.org]

- 6. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. gchemglobal.com [gchemglobal.com]

- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 11. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

Technical Support Center: Optimizing Heveadride for In Vivo Studies

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Heveadride?

A1: this compound is a synthetic small molecule designed to modulate inflammatory responses. Its primary mechanism of action is the inhibition of the (hypothetical) XYZ signaling pathway, a critical cascade in the production of pro-inflammatory cytokines. By binding to the kinase domain of the XYZ-receptor, this compound prevents the downstream phosphorylation of key signaling intermediates, leading to a reduction in inflammatory gene expression.

Q2: What is the recommended starting dose for in vivo studies with this compound?

A2: For initial in vivo efficacy studies in murine models, a starting dose of 10 mg/kg is recommended. This recommendation is based on preliminary dose-ranging studies that have shown biological activity at this concentration with minimal toxicity. However, the optimal dose may vary depending on the animal model, disease state, and route of administration.[1][2][3] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q3: How should this compound be prepared and administered for in vivo studies?

A3: this compound is soluble in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. For oral administration, this compound should be administered via gavage. For intravenous administration, the formulation should be sterile-filtered. It is recommended to prepare fresh solutions daily.

Q4: What are the known pharmacokinetic properties of this compound?

A4: In preclinical animal models, this compound has demonstrated good oral bioavailability.[4][5][6] Following oral administration, peak plasma concentrations are typically observed within 1-2 hours.[4][5][6] The terminal half-life is approximately 4-6 hours.[7] These parameters can be influenced by factors such as the animal species, fed/fasted state, and co-administered substances.[8]

Q5: Are there any known toxicities associated with this compound?

A5: In preliminary toxicology studies, this compound was generally well-tolerated at therapeutic doses. At higher doses (>100 mg/kg), some reversible liver enzyme elevation has been observed. Routine monitoring of liver function markers is advised for long-term studies.

Troubleshooting Guide

Issue 1: I am not observing the expected therapeutic effect in my in vivo model.

-

Question: Have you confirmed the optimal dosage for your specific model?

-

Question: Is the formulation and administration route appropriate?

-

Answer: Ensure that this compound is fully dissolved in the vehicle and administered correctly. For subcutaneous or intraperitoneal injections, verify the injection site and technique. For oral gavage, ensure the dose is delivered to the stomach.

-

-

Question: Have you considered the timing of administration relative to disease induction?

-

Answer: The therapeutic window is a critical factor. The timing of this compound administration in relation to the disease onset or progression may need to be optimized.

-

Issue 2: I am observing unexpected toxicity or adverse events.

-

Question: What dose are you currently using?

-

Answer: If you are observing toxicity, consider reducing the dose. It's possible that your animal model is more sensitive to the compound.

-

-

Question: Are there any issues with the vehicle control group?

-

Answer: Always include a vehicle-only control group to ensure that the observed toxicity is not due to the administration vehicle itself.

-

-

Question: Have you evaluated the health status of your animals?

-

Answer: Underlying health issues in the animal colony can sometimes exacerbate the toxic effects of a compound. Ensure that your animals are healthy before starting the experiment.

-

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Murine Model of Inflammation

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Housing: House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.[9]

-

Groups:

-

Group 1: Vehicle control (5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

-

Group 2: this compound (10 mg/kg)

-

Group 3: this compound (30 mg/kg)

-

Group 4: this compound (100 mg/kg)

-

-

Preparation of Dosing Solution:

-

Calculate the required amount of this compound and vehicle for each group.

-

Dissolve this compound in DMSO first, then add PEG300, Tween 80, and saline.

-

Vortex until the solution is clear. Prepare fresh daily.

-

-

Administration:

-

Administer the assigned treatment orally via gavage once daily for 14 days.

-

The volume of administration should be 10 mL/kg.

-

-

Monitoring:

-

Monitor animal body weight and clinical signs of toxicity daily.

-

-

Endpoint Analysis:

-

At the end of the study, collect blood and tissues for pharmacokinetic and pharmacodynamic analysis.

-

Data Presentation

Table 1: Dose-Response of this compound on Cytokine Production in a Murine Inflammation Model

| Treatment Group | Dose (mg/kg) | Serum IL-6 (pg/mL) | Serum TNF-α (pg/mL) |

| Vehicle Control | 0 | 150.2 ± 12.5 | 210.8 ± 18.2 |

| This compound | 10 | 112.5 ± 9.8 | 155.4 ± 15.1 |

| This compound | 30 | 75.1 ± 7.2 | 98.6 ± 10.5 |

| This compound | 100 | 42.8 ± 5.1 | 55.2 ± 6.8 |

Data are presented as mean ± SEM.

Table 2: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose